N2-Benzoyl-L-ornithine
CAS No.: 17966-71-1
VCID: VC21543536
Molecular Formula: C12H16N2O3
Molecular Weight: 236,27 g/mole
* For research use only. Not for human or veterinary use.

Description |
N2-Benzoyl-L-ornithine is a derivative of the amino acid L-ornithine, characterized by the addition of a benzoyl group at the nitrogen atom in its side chain. This structural modification enhances its potential biological activities, making it a subject of interest in biochemical and pharmacological research. The compound's molecular formula is C12H16N2O3, and its molecular weight is approximately 236.27 g/mol . Biological ActivitiesN2-Benzoyl-L-ornithine exhibits several biological activities primarily through its interaction with various enzymes. It acts as a substrate analog for enzymes that utilize L-ornithine, which is crucial in studying enzyme mechanisms and developing new therapeutic agents. Enzyme InteractionsThe compound interacts with the enzyme ornithine N-benzoyltransferase (EC 2.3.1.127), which catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine . This interaction is significant in the urea cycle and polyamine metabolism. Potential Therapeutic ApplicationsRecent studies have highlighted the potential anticancer properties of compounds structurally related to N2-Benzoyl-L-ornithine. These compounds have shown cytotoxicity against human cancer cell lines, such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma). Metabolic PathwaysN2-Benzoyl-L-ornithine is involved in the urea cycle, one of the major pathways for carbon and nitrogen assimilation and partitioning. The urea cycle is essential for detoxifying ammonia in the liver. The compound's role in this cycle and its potential effects on polyamine metabolism make it an interesting subject for further research. Comparative AnalysisThe following table compares the biological activities and characteristics of N2-Benzoyl-L-ornithine with related compounds:
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CAS No. | 17966-71-1 | |||||||||||||||
Product Name | N2-Benzoyl-L-ornithine | |||||||||||||||
Molecular Formula | C12H16N2O3 | |||||||||||||||
Molecular Weight | 236,27 g/mole | |||||||||||||||
IUPAC Name | (2S)-5-amino-2-benzamidopentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |||||||||||||||
Standard InChIKey | PKONOCQSEOHHJW-JTQLQIEISA-N | |||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CCC[NH3+])C(=O)[O-] | |||||||||||||||
SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCC[NH3+])C(=O)[O-] | |||||||||||||||
Synonyms | N2-Benzoyl-L-ornithine;17966-71-1;(S)-5-Amino-2-benzamidopentanoicacid;BZ-ORN-OH;N-Benzoyl-Ornithine;AmbotzBAA0043;SCHEMBL8847374;CTK8B8570;MolPort-008-267-350;ZINC2526308;ANW-60725;AJ-37593;AK-81164;KB-258545;TC-149470;ST24036216;V1433;K-5502 | |||||||||||||||
PubChem Compound | 7016391 | |||||||||||||||
Last Modified | Aug 15 2023 |
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